molecular formula C11H16ClN B12965031 (R)-1-(3-Chlorophenyl)pentan-1-amine

(R)-1-(3-Chlorophenyl)pentan-1-amine

Katalognummer: B12965031
Molekulargewicht: 197.70 g/mol
InChI-Schlüssel: VBMYCORDMGPBTR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Chlorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorophenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and a suitable chiral amine precursor.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with the chiral amine precursor to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(3-Chlorophenyl)pentan-1-amine.

Industrial Production Methods

Industrial production methods for ®-1-(3-Chlorophenyl)pentan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Chlorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: As a probe to study biological systems and enzyme interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-1-(3-Chlorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(3-Chlorophenyl)pentan-1-amine: The enantiomer of the compound with potentially different biological activity.

    1-(3-Chlorophenyl)butan-1-amine: A shorter-chain analogue with different physical and chemical properties.

    1-(3-Chlorophenyl)hexan-1-amine: A longer-chain analogue with potentially different reactivity and applications.

Uniqueness

®-1-(3-Chlorophenyl)pentan-1-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions compared to its analogues.

Eigenschaften

Molekularformel

C11H16ClN

Molekulargewicht

197.70 g/mol

IUPAC-Name

(1R)-1-(3-chlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1

InChI-Schlüssel

VBMYCORDMGPBTR-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@H](C1=CC(=CC=C1)Cl)N

Kanonische SMILES

CCCCC(C1=CC(=CC=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.